Azido-PEG8-NHS ester is a heterobifunctional crosslinker featuring three distinct chemical components designed for precision in bioconjugation. It incorporates an amine-reactive N-Hydroxysuccinimide (NHS) ester for covalent attachment to proteins and other amine-bearing molecules, an azide (N3) group for bioorthogonal 'click chemistry' reactions, and a central eight-unit, discrete-length polyethylene glycol (dPEG®) spacer. [REFS-1, REFS-2] This specific combination provides a hydrophilic bridge of a defined length (35.6 Å) to link biomolecules, enhancing the water solubility of the final conjugate while maintaining a precise distance between the coupled entities. [REFS-3, REFS-4] Its primary function is to serve as a high-purity, structurally defined linker in the development of complex bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and functionalized surfaces for diagnostics.
Substituting Azido-PEG8-NHS ester with seemingly similar linkers introduces critical, often detrimental, process and performance variables. Using a polydisperse (non-uniform) PEG linker, rather than the discrete eight-unit chain, results in a heterogeneous mixture of final conjugates with varying molecular weights. [REFS-1, REFS-2] This complicates downstream analytics, compromises batch-to-batch reproducibility, and can negatively impact pharmacokinetic profiles in therapeutic applications. Altering the spacer length by substituting with PEG4 or PEG12 variants directly changes the distance between conjugated molecules, which can impair binding affinity due to steric hindrance (if too short) or introduce unwanted flexibility and aggregation (if too long). [1] Furthermore, swapping the standard NHS ester for a Sulfo-NHS ester, while increasing reagent solubility, renders the linker membrane-impermeable, precluding its use in intracellular labeling applications. These factors make precise specification of the PEG8 length and purity essential for predictable and reproducible outcomes.
The defining procurement advantage of Azido-PEG8-NHS ester is its monodisperse, single-compound nature, characterized by a Polydispersity Index (PDI) of 1.0. This contrasts sharply with traditional, polydisperse PEG linkers, which are mixtures of various chain lengths and have a PDI greater than 1.0. Using a monodisperse linker like the PEG8 variant ensures the final bioconjugate is a single, well-defined chemical entity, which drastically simplifies analytical characterization (e.g., by mass spectrometry) and eliminates a major source of batch-to-batch variability common with polydisperse alternatives. This homogeneity is a critical prerequisite for therapeutic applications requiring a consistent drug-to-antibody ratio (DAR) and predictable pharmacokinetics.
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | PDI = 1.0 (structurally pure) |
| Comparator Or Baseline | Polydisperse PEG Linkers: PDI > 1.0 (heterogeneous mixture) |
| Quantified Difference | Moves from a statistical mixture to a single molecular species. |
| Conditions | General chemical property for bioconjugate synthesis. |
This ensures batch-to-batch reproducibility and simplifies regulatory compliance for therapeutic and diagnostic product development.
The PEG8 spacer length represents a critical optimum for enhancing the pharmacokinetic properties of antibody-drug conjugates (ADCs). In a study optimizing glucuronide-MMAE linkers, ADC plasma clearance was shown to be highly dependent on PEG spacer length. While shorter linkers (PEG2, PEG4) resulted in rapid clearance, longer PEGs stabilized this effect. Specifically, the benefit plateaued at the PEG8 length; ADCs with PEG8, PEG12, and PEG24 spacers exhibited similarly low clearance rates, comparable to the naked antibody. This indicates that the PEG8 spacer is sufficient to shield the hydrophobic drug payload and prevent rapid clearance without adding unnecessary chain length that could increase steric hindrance or alter binding kinetics. [1]
| Evidence Dimension | ADC Plasma Clearance (% Injected Dose) |
| Target Compound Data | PEG8 linker: Clearance stabilized at a low level, similar to naked antibody. |
| Comparator Or Baseline | PEG2/PEG4 linkers: Significantly higher plasma clearance. |
| Quantified Difference | The PEG8 linker provides maximal reduction in plasma clearance, with no significant further benefit from longer PEG12 or PEG24 chains. |
| Conditions | In vivo pharmacokinetic study of DAR8 ADCs in mice. |
Selecting the PEG8 length provides the optimal pharmacokinetic benefit for ADCs without the potential drawbacks or costs of unnecessarily long linkers.
The standard NHS ester in Azido-PEG8-NHS ester is membrane-permeable, allowing it to react with primary amines on proteins within a cell's interior. This is a key differentiator from its common alternative, the Sulfo-NHS ester. The addition of a negatively charged sulfonate group (SO3-) on Sulfo-NHS esters renders them water-soluble but, crucially, impermeable to the cell membrane. Therefore, while Sulfo-NHS variants are restricted to labeling cell surface proteins, the standard NHS ester allows access to the entire intracellular proteome. This property is critical for applications such as the synthesis of PROTACs designed to degrade intracellular targets or for imaging internal cellular machinery.
| Evidence Dimension | Cell Membrane Permeability |
| Target Compound Data | NHS ester: Permeable |
| Comparator Or Baseline | Sulfo-NHS ester: Impermeable |
| Quantified Difference | Qualitative difference: enables access to intracellular targets vs. surface-only. |
| Conditions | Live cell labeling applications. |
This compound is the correct choice for applications requiring modification of targets inside the cell, where a Sulfo-NHS alternative would fail.
For the development of ADCs, particularly those with high drug-to-antibody ratios (DAR > 4), the monodisperse PEG8 linker is essential. It ensures a homogeneous final product with a defined molecular weight, simplifying analysis and regulatory submissions. The PEG8 length provides the optimal balance of hydrophilicity to offset payload aggregation and has been shown to maximally reduce plasma clearance, extending circulation time without the use of unnecessarily long chains.
When immobilizing antibodies or other proteins onto surfaces for diagnostic assays or onto nanoparticles for targeted delivery, the PEG8 spacer provides critical functionality. Its defined length projects the biomolecule away from the surface, minimizing steric hindrance and improving target accessibility. [1] The hydrophilic nature of the PEG chain helps to prevent non-specific protein adsorption, reducing background noise in assays and improving the in vivo stealth properties of nanoparticles. [2]
The membrane permeability of the NHS ester group makes this linker suitable for building molecules designed to act on intracellular targets. This is particularly relevant for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which must cross the cell membrane to engage both an intracellular target protein and the E3 ubiquitin ligase machinery to induce protein degradation.